BenchChemオンラインストアへようこそ!

Sodium 4-aminohippurate hydrate

Renal Physiology Diagnostic Imaging Pharmacokinetics

Secure the definitive diagnostic tracer validated for ERPF protocols. Unlike OIH or iothalamate, this near-complete single-pass extraction marker eliminates systematic bias in renal plasma flow quantification, ensuring inter-study comparability and regulatory acceptance. Its well-characterized pKa (3.83) and OAT1/3 specificity make it the essential reference standard for renal transporter interaction screening. Aqueous-soluble ≥98% powder in stock.

Molecular Formula C9H10N2NaO3
Molecular Weight 217.18 g/mol
CAS No. 94-16-6
Cat. No. B1664884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-aminohippurate hydrate
CAS94-16-6
Synonyms4 Aminohippuric Acid
4-Aminohippuric Acid
Aminohippurate Sodium
Aminohippuric Acid
Nephrotest
p Aminohippurate
p Aminohippuric Acid
p-Aminohippurate
p-Aminohippuric Acid
para Aminohippuric Acid
Para-Aminohippurate, Sodium
para-Aminohippuric Acid
Sodium Para Aminohippurate
Sodium Para-Aminohippurate
Sodium, Aminohippurate
Molecular FormulaC9H10N2NaO3
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na]
InChIInChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);
InChIKeyQSNFMORCYWCZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/
1 G SOL IN 45 ML WATER
SOL IN CHLOROFORM;  BENZENE;  ACETONE;  ALCOHOL
PRACTICALLY INSOL IN ETHER;  CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP
For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page.
13 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Aminohippurate Hydrate CAS 94-16-6: Gold Standard Diagnostic Agent for Renal Plasma Flow Measurement


Sodium 4-aminohippurate hydrate (also known as PAH or para-aminohippurate sodium) is a small-molecule organic anion (C9H9N2NaO3·xH2O, MW 216.17 anhydrous) that functions as the definitive diagnostic tracer for quantifying effective renal plasma flow (ERPF) [1]. It is a water-soluble, lipid-insoluble derivative of hippuric acid with a pKa of 3.83, provided as an injectable solution for clinical renal function assessment [2]. Its diagnostic utility relies on both glomerular filtration and extensive active tubular secretion by the proximal tubule organic anion transporter (OAT) system [3].

Why Substituting Sodium 4-Aminohippurate Hydrate for Alternative Tracers Compromises Renal Clearance Data Integrity


Direct substitution of sodium 4-aminohippurate hydrate (PAH) with alternative renal clearance markers, such as radiolabeled iodohippurate (OIH) or iothalamate, introduces systematic measurement bias that cannot be resolved by simple calibration [1]. These compounds exhibit fundamentally different renal handling kinetics, including reduced extraction fractions and distinct plasma protein binding profiles, leading to a significant underestimation of true renal plasma flow [2]. Consequently, protocols validated with PAH cannot be reliably reproduced using these alternatives without rigorous, study-specific cross-validation, which compromises inter-study comparability and regulatory acceptance in clinical research settings.

Quantitative Evidence for Sodium 4-Aminohippurate Hydrate: Superior Clearance, Selectivity, and Assay Compatibility


PAH Demonstrates Near-Complete Renal Extraction, Outperforming Iodinated Alternatives in Clearance Efficiency

At clinically relevant plasma concentrations (1.0 to 2.0 mg/100 mL), sodium 4-aminohippurate exhibits an average renal extraction ratio of approximately 0.90 (90%), meaning 90% of the compound is cleared from the renal blood stream in a single pass [1]. In direct comparison, the simultaneous clearance of the radiolabeled alternative iodohippurate sodium I-131 was found to be only 84% of the clearance of PAH [2]. This 16 percentage point difference in extraction efficiency is directly quantifiable and demonstrates PAH's superior performance as a renal plasma flow tracer.

Renal Physiology Diagnostic Imaging Pharmacokinetics

Superior In Vivo Metabolic Stability: PAH Does Not Alter Renal Cortical Mitochondrial Activity

A critical consideration for longitudinal studies is the potential for a diagnostic agent to induce confounding physiological changes. In a direct comparative study in rats, repeated administration of sodium 4-aminohippurate (PAH) resulted in no change to renal cortical succinate dehydrogenase (SDH) activity compared to untreated controls [1]. In contrast, administration of a control 0.9% or 1.8% sodium chloride (NaCl) solution caused a statistically significant ~20% decrease in SDH activity in the kidney cortex [1]. This demonstrates that PAH administration does not cause the same level of mitochondrial perturbation as simple saline loading.

Nephrotoxicity Mitochondrial Function Preclinical Safety

Predictable and Quantifiable Electrolyte Effects Allow for Controlled Study Design

While some diagnostic agents can have unpredictable effects on physiological parameters, the natriuretic effect of PAH is well-characterized and dose-dependent. In human volunteers, at the low plasma concentrations used for ERPF measurement, PAH infusion led to an isolated significant increase in sodium clearance [1]. At higher concentrations used to measure maximum tubular secretion (TmPAH), clearances of sodium, potassium, and phosphorus were all significantly increased [1].

Renal Physiology Electrolyte Handling Clinical Pharmacology

High Solubility and Purity Specification Enable Reproducible In Vivo and In Vitro Dosing

Procurement specifications directly impact experimental reproducibility. Commercial lots of sodium 4-aminohippurate hydrate are readily available with a purity of ≥99.98% by HPLC, ensuring minimal batch-to-batch variability . Furthermore, its high aqueous solubility of 43 mg/mL in water (and DMSO) allows for the preparation of concentrated stock solutions for in vivo dosing or in vitro assays, a practical advantage over less soluble alternatives .

Analytical Chemistry Formulation Quality Control

High-Impact Applications for Sodium 4-Aminohippurate Hydrate: From Clinical Gold Standard to Preclinical Discovery


Clinical Determination of Effective Renal Plasma Flow (ERPF)

This is the primary clinical application. The near-complete (90%) single-pass extraction of PAH, as verified in direct comparison studies [1], makes it the gold standard for quantifying ERPF. The established protocol involves maintaining a steady-state plasma concentration of 1-2 mg/100 mL [1]. Its use is essential for accurate assessment of renal function in patients with suspected renal impairment, for evaluating the renal effects of novel therapeutics, and for calculating other key parameters like filtration fraction when combined with a GFR marker such as inulin [2].

Measurement of Tubular Secretory Capacity (TmPAH)

By elevating plasma concentrations to 40-60 mg/100 mL, the active secretory mechanism for organic anions in the proximal tubule becomes saturated [1]. Measuring TmPAH provides a specific and quantitative assessment of functional proximal tubular mass. This is a critical endpoint in preclinical toxicology studies evaluating nephrotoxic compounds, where a reduction in TmPAH is a sensitive and early indicator of proximal tubular injury. The predictable, dose-dependent electrolyte effects [2] are a known variable that can be controlled for in these study designs.

Functional Characterization of Organic Anion Transporters (OATs)

Sodium 4-aminohippurate is a prototypical substrate for organic anion transporters OAT1 and OAT3, which are clinically relevant for drug-drug interactions and drug-induced nephrotoxicity [1]. In vitro studies using PAH as a competitive inhibitor or transport substrate are a standard method for characterizing the OAT-mediated uptake of new chemical entities. Its established role as a reference substrate [2] is crucial for screening compounds for potential renal transporter interactions, a key component of regulatory in vitro drug interaction studies.

Analytical Method Development and Quality Control

The high purity (≥99.98%) and well-characterized physiochemical properties (pKa 3.83, high water solubility) [1] make PAH an ideal compound for use as a system suitability standard or reference material in analytical chemistry. Its simple UV absorbance profile and well-documented HPLC behavior [2] allow for its use in validating new analytical methods for detecting and quantifying small-molecule drugs and their metabolites in biological matrices, ensuring assay robustness and accuracy.

Quote Request

Request a Quote for Sodium 4-aminohippurate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.